Nickel dichloride trihydrate
Description
Contextualization within Inorganic Chemistry
Nickel dichloride trihydrate (NiCl₂·3H₂O) is an inorganic compound, specifically a hydrated salt of nickel in the +2 oxidation state. Within the field of inorganic chemistry, it belongs to the class of transition metal halides. These compounds are fundamental to understanding coordination chemistry, as the nickel(II) ion readily forms complexes with a variety of ligands.
Nickel dichloride exists in several forms, distinguished by their degree of hydration. The most common form is the green hexahydrate, NiCl₂·6H₂O, while the anhydrous form, NiCl₂, is a yellow-brown solid. wikipedia.orgottokemi.com The trihydrate, along with a dihydrate (NiCl₂·2H₂O), represents intermediate states of hydration. wikipedia.orgwikidoc.org The dehydration of the hexahydrate by heating between 66 and 133 °C produces the dihydrate. wikipedia.org
The structure of these hydrates illustrates key principles of coordination chemistry. In the hexahydrate, the nickel center is octahedrally coordinated, but not to six water molecules as the formula might suggest. Instead, its structure is more accurately described as trans-[NiCl₂(H₂O)₄]·2H₂O, where four water molecules and two chloride ions are directly bonded to the nickel atom, and the remaining two water molecules are present as water of crystallization within the crystal lattice. wikipedia.org The dihydrate consists of infinite chains of NiCl₂, with the nickel centers maintaining an octahedral geometry through bridging chloride ligands and coordinated water molecules in the trans positions. wikipedia.org While less commonly studied than the hexahydrate, the trihydrate is a relevant compound in specific synthetic contexts, such as the formation of certain complex salts. iucr.orgresearchgate.net
These nickel chlorides are deliquescent, meaning they readily absorb moisture from the air to form a solution. wikipedia.orgwiley.com This property, along with their solubility in water and other polar solvents like ethanol (B145695), makes them versatile starting materials in nickel chemistry. nih.gov
Physical Properties of Nickel(II) Chloride Hydrates
| Compound Name | Formula | Molar Mass (g/mol) | Appearance | Structure Notes |
|---|---|---|---|---|
| Nickel(II) chloride (Anhydrous) | NiCl₂ | 129.60 | Yellow-brown crystals | Adopts the CdCl₂ structure. wikipedia.orgwikidoc.org |
| Nickel(II) chloride dihydrate | NiCl₂·2H₂O | 165.63 | Yellowish crystals | Infinite chains of NiCl₂ with trans aquo ligands. wikipedia.org |
| This compound | NiCl₂·3H₂O | 183.64 | Green crystalline solid | An intermediate hydrate (B1144303). smolecule.com |
| Nickel(II) chloride hexahydrate | NiCl₂·6H₂O | 237.69 | Green crystals | Contains the complex [NiCl₂(H₂O)₄]²⁺ cation. wikipedia.org |
Significance in Contemporary Chemical Research
Nickel dichloride and its hydrates are pivotal in modern chemical research, primarily serving as precursors for a vast array of other nickel compounds and as catalysts in organic synthesis. wikipedia.orgottokemi.com The lability of the water ligands in the hydrated forms, such as the hexahydrate, allows for their easy displacement by other ligands like amines, phosphines, and cyanides, enabling the synthesis of a wide range of nickel coordination complexes with diverse geometries and magnetic properties. wikidoc.org
In the realm of organic synthesis, nickel chloride is valued as an inexpensive alternative to palladium catalysts for cross-coupling reactions. It is used, often in combination with reducing agents like sodium borohydride (B1222165) or zinc, for various transformations. wikipedia.orgwikidoc.org
Key Research Applications:
Catalysis: Nickel chloride is a precursor to nickel boride catalysts and finely divided nickel for the reduction of various functional groups. wikidoc.org It catalyzes the synthesis of substituted pyrroles and piperidines and is used in diarylamine production.
Organometallic Chemistry: It is a starting material for important organonickel reagents. For instance, it reacts with dimethoxyethane (dme) to form NiCl₂(dme)₂, which can then be used to synthesize nickelocene (B73246). wikipedia.orgwikidoc.org
Lewis Acid Catalysis: NiCl₂ functions as a mild Lewis acid, for example, in the regioselective isomerization of dienols. wikidoc.org
Coupling Reactions: In combination with chromium(II) chloride (CrCl₂), it is used for the coupling of aldehydes and vinylic iodides to produce allylic alcohols. wikipedia.orgwikidoc.org
Materials Science: It is employed in the preparation of nickel nanoparticles (NiNPs) and thin films, which have applications in catalysis, electronics, and materials science. kashanu.ac.irresearchgate.net
Biochemical Research: In a more specialized context, nickel chloride has been used in studies investigating cellular processes. Research has explored its ability to induce DNA damage and oxidative stress, providing insights into the mechanisms of metal-induced toxicity. wiley.com
Selected Applications of Nickel Chloride in Chemical Synthesis
| Application Area | Specific Use | Reference |
|---|---|---|
| Catalyst Precursor | Preparation of Brown's P-1 and P-2 nickel boride catalysts via reaction with NaBH₄. | wikipedia.org |
| Reduction Reactions | Used with LiAlH₄ for the conversion of alkenes to alkanes. | wikipedia.orgwikidoc.org |
| Coupling Reactions | In combination with CrCl₂, promotes the coupling of aldehydes and vinylic iodides. | wikidoc.org |
| Organometallic Synthesis | Precursor to Ni(acac)₂(H₂O)₂ and Ni(1,5-cyclooctadiene)₂. | wikipedia.org |
| Coordination Chemistry | Starting material for a vast array of nickel complexes, e.g., [Ni(NH₃)₆]Cl₂. | wikidoc.org |
Historical Perspectives on Nickel Hydrate Chemistry
The history of nickel chemistry begins long before the element's formal identification. Bronzes from ancient Syria and coins from China dating to 235 BC contained nickel. uwimona.edu.jm The element's name originates from 17th-century German miners who found a red ore they mistook for copper ore. When they failed to extract copper, they named it "Kupfernickel," meaning "Old Nick's copper" or false copper. uwimona.edu.jm In 1751, Swedish chemist Baron Axel Cronstedt successfully isolated the metal, retaining the name "nickel." uwimona.edu.jm
Initially considered of little value, nickel's properties, particularly its ability to impart strength and corrosion resistance to alloys, led to a surge in demand in the 1800s. uwimona.edu.jm The development of the Mond Process in 1899 for purifying nickel by forming and decomposing volatile nickel tetracarbonyl was a significant milestone, making high-purity nickel more accessible for research and industrial use. uwimona.edu.jmlibretexts.org
The study of nickel's hydrated compounds, including chlorides, carbonates, and hydroxides, evolved alongside a deeper understanding of coordination theory in the late 19th and early 20th centuries. rruff.info Research into nickel hydroxides, for example, gained traction in the first half of the twentieth century due to their application as electrode materials in batteries. royalsocietypublishing.org This work was crucial in distinguishing between different phases, such as α-Ni(OH)₂ and β-Ni(OH)₂, and understanding the role of hydration and intercalated ions. royalsocietypublishing.org
The chemistry of nickel hydrides, compounds containing a direct nickel-hydrogen bond, is a more recent field. While nickel has long been used as a hydrogenation catalyst, suggesting interaction with hydrogen, discrete nickel hydride complexes proved elusive for many years due to their low thermal stability. wikipedia.orgacs.org The discovery of a binary nickel hydride phase by Bogdan Baranowski in 1958, formed under high pressures of hydrogen gas, marked a significant advance. wikipedia.org The synthesis and characterization of molecular nickel hydride complexes, particularly those stabilized by ligands like phosphines, became a more active area of research in the latter half of the 20th century. acs.org This history underscores the progression from bulk materials and simple salts to the sophisticated coordination chemistry that characterizes the field today.
Properties
CAS No. |
65374-81-4 |
|---|---|
Molecular Formula |
Cl2H6NiO3 |
Molecular Weight |
183.64 g/mol |
IUPAC Name |
nickel(2+);dichloride;trihydrate |
InChI |
InChI=1S/2ClH.Ni.3H2O/h2*1H;;3*1H2/q;;+2;;;/p-2 |
InChI Key |
VCKGYYLUGUKTCX-UHFFFAOYSA-L |
Canonical SMILES |
O.O.O.[Cl-].[Cl-].[Ni+2] |
Origin of Product |
United States |
Advanced Structural Characterization of Nickel Dichloride Trihydrate and Its Coordination Sphere
Crystalline Architectures and Polymorphism of Nickel Dichloride Hydrates
X-ray diffraction (XRD) is a primary tool for elucidating the three-dimensional atomic arrangement within the crystalline solids of nickel dichloride and its hydrates. rsc.orgwikipedia.org
Single crystal X-ray diffraction provides precise details on bond lengths, bond angles, and the coordination geometry of the nickel center. For instance, in the hexahydrate form, NiCl₂·6H₂O, crystallographic analysis reveals that the nickel(II) ion is octahedrally coordinated. wikipedia.orgmdpi.com The structure consists of trans-[NiCl₂(H₂O)₄] units where four water molecules are directly bonded to the nickel ion in a square planar arrangement, and two chloride ions occupy the axial positions. wikipedia.orgwikipedia.org The remaining two water molecules are not directly coordinated to the nickel ion but are present as water of crystallization, held within the lattice by hydrogen bonds. wikipedia.orgwikipedia.org This arrangement results in a monoclinic crystal system. rruff.info
In a complex of bis[2,6-bis(1,2,4-triazol-3-yl)pyridine]nickel(II) dichloride trihydrate, single crystal X-ray diffraction shows a monoclinic crystal system with the space group C2/c. publish.csiro.auresearchgate.net
The coordination sphere of nickel(II) can vary depending on the ligands present. While octahedral geometry is common, tetrahedral and square planar complexes are also known. wikidoc.orgwikipedia.org For example, with bulky phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃), NiCl₂(PPh₃)₂ can exist as an equilibrium mixture of tetrahedral and square planar isomers in solution. wikidoc.org
Table 1: Crystallographic Data for a Nickel Dichloride Trihydrate Complex
| Parameter | Value |
|---|---|
| Compound | Bis[2,6-bis(1,2,4-triazol-3-yl)pyridine]nickel(II) dichloride trihydrate |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a | 17.971(5) Å |
| b | 11.433(1) Å |
| c | 14.849(5) Å |
| β | 122.20(1)° |
Data sourced from research on nickel(II) complexes. publish.csiro.auresearchgate.net
Powder X-ray diffraction (PXRD) is instrumental in identifying different hydrate (B1144303) phases and characterizing basic nickel chloride compounds. PXRD patterns serve as a fingerprint for each crystalline phase, allowing for the differentiation between the dihydrate, tetrahydrate, and hexahydrate forms. wikipedia.org The thermal decomposition of NiCl₂·6H₂O can be monitored by PXRD, which shows the transformation to lower hydrates and eventually to nickel oxide at higher temperatures. researchgate.net
PXRD has also been crucial in the characterization of basic nickel chloride hydroxide (B78521) hydrates. researchgate.net For example, the crystal structure of Ni₃Cl₂.₁(OH)₃.₉·4H₂O was determined from high-resolution laboratory X-ray powder diffraction data, revealing a monoclinic space group C2/m. researchgate.net Similarly, the β-Ni(OH)₂ phase, which has a hexagonal crystalline structure, has been identified using PXRD. researchgate.netmdpi.com
Table 2: Powder X-ray Diffraction Data for a Basic Nickel Chloride Hydrate
| Compound | Ni₃Cl₂.₁(OH)₃.₉·4H₂O |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/m |
| a | 14.9575(4) Å |
| b | 3.1413(1) Å |
| c | 10.4818(5) Å |
| β | 101.482(1)° |
| V | 482.50(3) ų |
Data from studies on basic nickel chloride phases. researchgate.net
Hydrogen bonding plays a critical role in stabilizing the crystal structures of nickel dichloride hydrates. testbook.com In NiCl₂·6H₂O, the coordinated and uncoordinated water molecules form an extensive network of hydrogen bonds with the chloride ions. wikipedia.orgtestbook.com These interactions link the individual trans-[NiCl₂(H₂O)₄] units and the lattice water molecules, creating a stable three-dimensional structure. wikipedia.orgwikipedia.org
In more complex systems, such as bis[2,6-bis(1,2,4-triazol-3-yl)pyridine]nickel(II) dichloride trihydrate, an extensive hydrogen-bonded network involves the N-H groups of the triazole rings, the chloride anions, and the water molecules. publish.csiro.auresearchgate.net These non-covalent interactions, including π-π stacking, are significant in the formation of supramolecular assemblies. researchgate.net The presence of water molecules and their ability to form hydrogen bonds can strengthen these three-dimensional networks. researchgate.net When dissolved in water, the primary intermolecular forces are ion-dipole interactions between the Ni²⁺ and Cl⁻ ions and the polar water molecules. brainly.com
The various hydrates of nickel dichloride are structurally related through the degree of hydration. The hexahydrate, NiCl₂·6H₂O, is the most common and stable form at room temperature. pw.live Upon heating, it can be dehydrated to lower hydrates. Heating the hexahydrate between 66 and 133 °C yields the yellowish dihydrate, NiCl₂·2H₂O. wikipedia.org A tetrahydrate, NiCl₂·4H₂O, is also known to exist. wikipedia.org
The structure of the dihydrate is intermediate between the hexahydrate and the anhydrous form. wikipedia.org It consists of infinite chains of NiCl₂, where the chloride ions act as bridging ligands, and the trans positions on the octahedral nickel centers are occupied by water molecules. wikipedia.org The anhydrous form, NiCl₂, has a CdCl₂-type structure with each nickel ion octahedrally coordinated to six chloride ions. wikipedia.org The transition between these hydrate forms involves significant structural rearrangement, including changes in the coordination of the nickel ion and the dimensionality of the structure, from isolated units in the hexahydrate to infinite chains in the dihydrate and a layered structure in the anhydrous form. wikipedia.org These transitions are often accompanied by a color change, from the green of the hexahydrate to the yellow of the dihydrate and anhydrous salt.
Several basic nickel chloride hydroxide hydrate phases have been synthesized and characterized. researchgate.net These compounds have complex structures that often consist of layers or chains of edge-sharing, distorted NiClₓ(OH/H₂O)₆₋ₓ octahedra. researchgate.net The synthesis of these phases can occur in alkaline, concentrated nickel(II) chloride solutions. researchgate.net
One such phase, Ni₃Cl₂.₁(OH)₃.₉·4H₂O, has been found to be isostructural with a magnesium analog, Mg₃Cl₂(OH)₄·4H₂O. researchgate.net The characterization of these basic salts often involves a combination of techniques, including powder X-ray diffraction, thermal analysis, and infrared spectroscopy. researchgate.net Another example is β-Ni(OH)₂, which forms a hexagonal crystalline structure and can be precipitated from nickel chloride solutions. researchgate.netmdpi.com The formation of these basic phases is influenced by factors such as pH and the concentration of the nickel chloride solution.
Single Crystal X-ray Diffraction Studies.
Structural Relationships between Different Hydrate Forms (e.g., trihydrate, dihydrate, hexahydrate).
Spectroscopic Investigations of Nickel(II) Chloride Hydrate Coordination Environments
Spectroscopic techniques are pivotal in elucidating the intricate coordination environment of nickel(II) chloride hydrates. These methods provide detailed insights into ligand vibrations, electronic transitions, and the thermal stability of the coordination sphere, which are essential for a comprehensive understanding of the compound's structure.
Fourier Transform-Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups and characterize the coordination bonds within a molecule. mdpi.com By analyzing the infrared spectrum, which results from the interaction of an infrared beam with the sample, the vibrational modes of the coordinated ligands can be determined. mdpi.com
In the context of this compound, FT-IR spectroscopy is particularly useful for studying the vibrations of the coordinated water molecules. The typical IR spectrum of water exhibits three fundamental bands corresponding to symmetric stretching, asymmetric stretching, and bending vibrations. mdpi.com The presence of metal ions, such as Ni(II), influences these vibrational modes, causing shifts in the corresponding absorption bands. mdpi.com
Studies on various hydrated nickel(II) complexes have demonstrated the utility of FT-IR in characterizing the coordination environment. For instance, in a study of a nickel(II) complex with guanidoacetate and water of crystallization, FT-IR was used to identify the vibrational modes of the coordinated water molecules and the organic ligand. scienceasia.org The observed shifts in the vibrational frequencies provided evidence for the coordination of the ligands to the nickel(II) center. scienceasia.orgresearchgate.net
Table 1: Representative FT-IR Vibrational Modes for Coordinated Water
| Vibrational Mode | Wavenumber Range (cm⁻¹) | Description |
| Symmetric Stretching | 3756 - 3657 | The two O-H bonds stretch in-phase. mdpi.com |
| Asymmetric Stretching | 3756 - 3657 | The two O-H bonds stretch out-of-phase. mdpi.com |
| Bending | 1595 | The H-O-H angle changes. mdpi.com |
Note: The exact wavenumbers can vary depending on the specific coordination environment and the presence of hydrogen bonding.
UV-Visible spectroscopy is an indispensable tool for probing the electronic structure of transition metal complexes. This technique measures the absorption of ultraviolet and visible light by a sample, which corresponds to the promotion of electrons from lower energy d-orbitals to higher energy d-orbitals. For nickel(II) complexes, the observed absorption bands provide valuable information about the coordination geometry and the ligand field strength.
In an octahedral ligand field, the d⁸ electronic configuration of the Ni(II) ion gives rise to three spin-allowed electronic transitions from the ³A₂g ground state. researchgate.net The energies of these transitions are directly related to the ligand field splitting parameter (10Dq) and the Racah interelectronic repulsion parameter (B).
Spectroscopic studies of aqueous solutions of nickel(II) chloride have shown that the Ni(II) ion exists predominantly as the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺, which exhibits a characteristic absorption spectrum with bands in the visible and near-infrared regions. nih.govresearchgate.net Subtle changes in the UV-Vis spectrum at high chloride concentrations suggest the formation of small amounts of nickel chloride complexes, such as NiCl⁺. nih.gov The positions of the absorption peaks can shift depending on the solvent and the nature of the coordinated ligands, with stronger field ligands causing a blue shift (shift to shorter wavelengths) and an increase in the 10Dq value. uobabylon.edu.iq
Table 2: Typical Electronic Transitions for Octahedral Ni(II) Complexes
| Transition | Wavelength Range (nm) |
| ³A₂g → ³T₂g | ~8347.941 cm⁻¹ (calculated) researchgate.net |
| ³A₂g → ³T₁g(F) | 760 - 724 researchgate.net |
| ³A₂g → ³T₁g(P) | ~410 researchgate.net |
| ³A₂g → ¹E(D) | 700 - 655 (spin-forbidden) researchgate.net |
Note: The exact wavelengths and molar absorptivities are dependent on the specific ligands and the solvent.
Thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), are employed to investigate the thermal stability and decomposition pathways of coordination compounds. scribd.comisterre.fr These methods measure changes in the physical properties of a substance, such as mass and heat flow, as a function of temperature. scribd.com
TGA measures the change in mass of a sample as it is heated, providing information about dehydration, desolvation, and decomposition processes. scribd.com DTA measures the temperature difference between a sample and a reference material, while DSC measures the amount of heat required to maintain the sample and reference at the same temperature. indusuni.ac.in Both DTA and DSC can detect endothermic and exothermic events such as melting, crystallization, and solid-state phase transitions. indusuni.ac.in
For this compound, thermal analysis can be used to determine the number of coordinated and lattice water molecules by observing the distinct mass loss steps in the TGA curve. The temperatures at which these dehydration events occur provide insights into the strength of the water-metal coordination bonds. For instance, studies on various hydrated nickel complexes have shown that the loss of coordinated water molecules typically occurs at higher temperatures than the loss of lattice water. scienceasia.org The DTA and DSC curves can reveal the energetics of these processes, as well as any subsequent decomposition of the anhydrous salt. iitkgp.ac.in Factors such as heating rate and atmosphere can influence the observed transition temperatures and the resolution of the thermal events. scribd.com
UV-Visible Spectroscopy for Electronic Transitions.
Magnetic Susceptibility and Electronic Structure Analysis of Nickel(II) Chloride Hydrates
The magnetic properties of nickel(II) chloride hydrates are intrinsically linked to their electronic structure and coordination geometry. Measurements of magnetic susceptibility provide crucial information about the number of unpaired electrons in the Ni(II) center, which in turn helps to elucidate its spin state and coordination environment.
Nickel(II) is a d⁸ transition metal ion. In most of its complexes, including the hydrated forms of nickel dichloride, it exhibits paramagnetism. This arises from the presence of two unpaired electrons in its d-orbitals. scribd.comchristuniversity.in Substances with unpaired electrons are termed paramagnetic and are characterized by a positive magnetic susceptibility (χm). fizika.si
The magnetic moment of a paramagnetic substance is a key parameter that can be determined from magnetic susceptibility measurements. For octahedral nickel(II) complexes, which have a ³A₂g ground state, the magnetic moments are typically in the range of 2.8 to 3.3 Bohr magnetons (BM). christuniversity.in This value is close to the spin-only value of 2.83 BM, calculated for two unpaired electrons. The slight deviation from the spin-only value is due to a small orbital contribution to the magnetic moment.
The coordination geometry around the Ni(II) ion has a profound influence on its magnetic properties. While octahedral and tetrahedral nickel(II) complexes are typically paramagnetic, square planar complexes are generally diamagnetic. christuniversity.in
In an octahedral field, the d-orbitals split into a lower energy t₂g set and a higher energy eg set. For a d⁸ ion like Ni(II), the electronic configuration is t₂g⁶eg², resulting in two unpaired electrons and a high-spin state. nih.gov This configuration is consistent with the observed paramagnetism in hydrated nickel(II) chlorides, where the nickel ion is coordinated to water molecules and chloride ions in an octahedral or pseudo-octahedral geometry. rsc.org
The magnitude of the magnetic moment can also provide insights into distortions from ideal octahedral geometry. christuniversity.in Furthermore, the magnetic susceptibility of paramagnetic materials is temperature-dependent, generally following the Curie Law or the Curie-Weiss Law. The decrease in the χMT product at low temperatures can be attributed to factors such as zero-field splitting (zfs) or weak intermolecular antiferromagnetic interactions. nih.govmdpi.com
Coordination Chemistry and Ligand Reactivity of Nickel Ii Chloride Hydrates
Ligand Exchange and Substitution Reactions from Nickel(II) Chloride Hydrates
The aquo ligands in hydrated nickel(II) chloride are readily displaced by a multitude of other ligands, making it a versatile precursor in coordination chemistry. thermofisher.kr
Displacement of Aquo Ligands to Form Diverse Complexes
In aqueous solutions, nickel(II) chloride exists as the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺, where the water molecules are labile and can be substituted by other ligands. The displacement of these aquo ligands is a fundamental process that leads to the formation of a wide variety of nickel(II) coordination compounds. scribd.com The nature of the incoming ligand, its concentration, and the reaction conditions dictate whether the substitution is partial or complete. For instance, reaction with ammonia (B1221849) can lead to the formation of the hexaamminenickel(II) complex, [Ni(NH₃)₆]²⁺. wikipedia.org
Synthesis of Novel Nickel(II) Coordination Complexes (e.g., with ethylenediamine (B42938), phosphines, terpyridyl ligands)
The substitution of aquo ligands is a key method for synthesizing a range of nickel(II) coordination complexes.
Ethylenediamine Complexes: The reaction of nickel(II) chloride hexahydrate with ethylenediamine (en) results in the formation of tris(ethylenediamine)nickel(II) chloride, [Ni(en)₃]Cl₂, where three bidentate ethylenediamine ligands replace the six water molecules.
Phosphine (B1218219) Complexes: Nickel(II) chloride hydrates react with phosphine ligands like triphenylphosphine (B44618) (PPh₃) to form complexes such as dichlorobis(triphenylphosphine)nickel(II), [NiCl₂(PPh₃)₂]. wikipedia.org These complexes are significant in the field of organic synthesis catalysis. thermofisher.kr
Terpyridyl Ligands: Terpyridine (terpy), a tridentate ligand, reacts with nickel(II) chloride hydrates to yield stable complexes.
| Ligand | Resulting Complex Example |
| Ethylenediamine (en) | [Ni(en)₃]²⁺ |
| Triphenylphosphine (PPh₃) | [NiCl₂(PPh₃)₂] |
| Terpyridine (terpy) | [Ni(terpy)₂]²⁺ |
Geometric and Structural Isomerism in Derived Nickel(II) Complexes
Nickel(II) complexes derived from its hydrated chlorides exhibit various types of isomerism, including geometric and structural isomerism.
Geometric Isomerism: Octahedral complexes with the general formula [NiL₄X₂] can exist as cis and trans isomers. savemyexams.com For example, trans-[NiCl₂(H₂O)₄] molecules are found in the crystal structure of nickel(II) chloride hexahydrate. libretexts.orgwikidoc.org Square planar complexes of the type [NiL₂X₂] can also display cis-trans isomerism. savemyexams.com
Structural Isomerism: Nickel(II) is known for its ability to form complexes with the same chemical formula but different coordination geometries. libretexts.org A notable example is NiCl₂(PPh₃)₂, which can exist as both a diamagnetic square planar isomer and a paramagnetic tetrahedral isomer in solution. wikidoc.org This equilibrium between different geometries is a classic illustration of structural isomerism. wikidoc.org
Redox Chemistry of Nickel(II) within Coordination Complexes derived from Hydrates
While nickel(II) is the most common oxidation state, its coordination complexes, synthesized from hydrated nickel chloride, can participate in redox reactions to yield nickel in +1, +3, and even +4 oxidation states. The nature of the coordinating ligands is critical in stabilizing these less common oxidation states. researchgate.net For example, the electrochemical reduction of certain nickel(II) complexes can generate nickel(I) species. nih.gov Conversely, oxidation to nickel(III) can be facilitated by ligands capable of stabilizing this higher oxidation state. researchgate.net In some cases, oxidation can be ligand-centered, resulting in a Ni(II) metal center with a ligand radical. nih.govrsc.org
Acid-Base Reactivity and Solution Stability of Nickel(II) Chloride Hydrate (B1144303) Species
Nickel(II) chloride solutions are acidic, with a pH of about 4, due to the hydrolysis of the Ni²⁺ ion. wikipedia.orgtestbook.com The hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺, acts as a weak acid. testbook.com The stability of nickel(II) chloride species in solution is influenced by pH and the presence of other ligands. researchgate.net In acidic solutions, the hexaaquanickel(II) ion is the dominant species.
Stereochemical Aspects of Nickel(II) Chloride Hydrate Derived Compounds
The stereochemistry of nickel(II) complexes is a significant feature of their coordination chemistry. The use of chiral ligands in reactions with nickel(II) chloride hydrates can lead to the formation of chiral complexes. nih.gov A well-known example is the octahedral complex [Ni(en)₃]²⁺, which is chiral and can be separated into its non-superimposable mirror images, known as optical isomers. savemyexams.com The specific stereoisomer formed can have a significant impact on the complex's properties and potential applications.
Catalytic Applications of Nickel Dichloride Trihydrate and Derived Catalysts
Catalysis in Organic Synthesis Utilizing Nickel(II) Chloride Hydrates
Hydrated forms of nickel(II) chloride are frequently employed as catalysts in numerous organic transformations. chemimpex.comwikipedia.org These reactions include the synthesis of substituted pyrroles and piperidines, as well as various cross-coupling and reduction processes. sigmaaldrich.comresearchgate.net
Nickel(II) chloride hexahydrate serves as an effective and economical catalyst for Suzuki-Miyaura cross-coupling reactions. These reactions, which form carbon-carbon bonds between aryl halides and arylboronic acids, are fundamental in the synthesis of biaryl compounds found in many pharmaceuticals and functional materials. rasayanjournal.co.innih.gov The use of nickel catalysts provides a more sustainable alternative to traditionally used palladium catalysts. sigmaaldrich.comnih.gov
In a typical procedure, the reaction is carried out in the presence of a nickel(II) chloride catalyst and a suitable ligand, such as 1,1'-bis(diphenylphosphino)ferrocene (DPPF) or 1,3-bis(dicyclohexylphosphino)propane (B25926) (DCPP), leading to moderate to good yields of the desired biaryl products. The choice of ligand can be tailored depending on the specific substrates. Research has also demonstrated successful Suzuki-Miyaura couplings using nickel catalysts in greener solvents like alcohols, further enhancing the environmental friendliness of the process. nih.gov
For instance, a highly efficient and ligand-free approach has been developed using a Ni(cod)₂/K₂CO₃ system in a deep eutectic solvent for the Suzuki-Miyaura cross-coupling of aryl halides with arylboronic acid. rasayanjournal.co.in Another study reported a nickel-catalyzed Suzuki-Miyaura type cross-coupling of (2,2-difluorovinyl)benzene derivatives with arylboronic acids, which proceeded with high stereoselectivity in the presence of NiCl₂(PCy₃)₂ and K₃PO₄. rsc.org Furthermore, nickel-catalyzed Suzuki-Miyaura reactions have been successfully applied to the arylation of aliphatic alcohol derivatives, showcasing the versatility of this catalytic system. nih.gov
Table 1: Examples of Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
| Catalyst System | Substrates | Product | Yield | Reference |
|---|---|---|---|---|
| NiCl₂·6H₂O / DPPF or DCPP | Aryl halides, Arylboronic acids | Biaryl compounds | Moderate to Good | |
| Ni(cod)₂ / K₂CO₃ in DES | Aryl halides, Arylboronic acid | Biaryl compounds | High | rasayanjournal.co.in |
| NiCl₂(PCy₃)₂ / K₃PO₄ | (2,2-difluorovinyl)benzene derivatives, Arylboronic acids | Z-fluorostyrene derivatives | Good to High | rsc.org |
| Nickel catalyst | Aliphatic sulfonates, Aryl boronic acids | Arylated products | Good | nih.gov |
Nickel-catalyzed amination of aryl chlorides provides an efficient method for the synthesis of aniline (B41778) derivatives. mit.edu This reaction is significant as aryl amines are important intermediates in the pharmaceutical and materials science industries. organic-chemistry.org Nickel catalysts offer a cost-effective alternative to palladium-based systems for this transformation.
One approach involves the use of catalytic amounts of Ni(COD)₂ and a ligand such as 1,1'-bis(diphenylphosphino)ferrocene (DPPF) or 1,10-phenanthroline, in the presence of sodium tert-butoxide. mit.edu This system is effective for a broad range of substrates, including electron-rich and electron-poor aryl chlorides, as well as chloropyridine derivatives, which can be coupled with primary and secondary amines. mit.edu
Another developed method utilizes a nickel(II) chloride ethylene (B1197577) glycol dimethyl ether complex with an N-heterocyclic carbene (NHC) ligand for the amination of aryl chlorides and aryl sulfamates. orgsyn.org This system is tolerant of various functional groups and can be used with a range of amine coupling partners. orgsyn.org Furthermore, a nickel-catalyzed amination of aryl chlorides with amides has been developed, proceeding via C-N bond cleavage under mild conditions. organic-chemistry.orgnih.gov This protocol demonstrates excellent functional group tolerance and allows for the synthesis of a diverse range of aromatic amines. organic-chemistry.orgnih.gov Systems using a single-component nickel(0) precatalyst with a Josiphos ligand have also been shown to effectively catalyze the amination of aryl chlorides with ammonia (B1221849) or ammonium (B1175870) salts. nih.gov
Table 2: Nickel-Catalyzed Amination of Aryl Chlorides
| Catalyst System | Amine Source | Substrate Scope | Key Features | Reference |
|---|---|---|---|---|
| Ni(COD)₂ / DPPF or 1,10-phenanthroline | Primary and secondary amines | Electron-rich/poor aryl chlorides, chloropyridines | Broad substrate scope | mit.edu |
| NiCl₂(dme) / SIPr·HCl | Morpholine | Aryl chlorides and sulfamates | Tolerant of various functional groups | orgsyn.org |
| Ni(COD)₂ / APr·HCl | Amides | Diverse aryl chlorides and amides | C-N bond cleavage, mild conditions | organic-chemistry.orgnih.gov |
| Ni(0)-Josiphos precatalyst | Ammonia or ammonium sulfate (B86663) | Aryl chlorides | Forms primary arylamines | nih.gov |
Nickel(II) chloride and its hydrates are precursors to various catalytic systems used in hydrogenation and selective reduction reactions. sigmaaldrich.comwikipedia.org These processes are crucial for the conversion of unsaturated compounds to their saturated or partially saturated counterparts.
A combination of nickel(II) chloride and sodium borohydride (B1222165) (NaBH₄) is used to generate nickel boride catalysts (Brown's P-1 and P-2), which are effective for various reductions. wikipedia.org Similarly, finely divided nickel, produced by the reduction of NiCl₂ with zinc, is used for the reduction of aldehydes, alkenes, and nitroaromatic compounds. wikipedia.org In conjunction with lithium aluminum hydride (LiAlH₄), nickel chloride can be used for the selective reduction of alkenes to alkanes. wikipedia.orgottokemi.comottokemi.com
Recent research has focused on developing more robust and selective nickel-based hydrogenation catalysts. For example, air-stable nickel nanoparticles supported on mesoporous silica (B1680970) (MCM-41) have been reported as a general and selective catalyst for the hydrogenation of carbonyl compounds, nitroarenes, N-heterocycles, and unsaturated carbon-carbon bonds under mild conditions. nih.gov Another study demonstrated that a commercially available nickel catalyst system, consisting of nickel(II) iodide and 1,1'-bis(diphenylphosphino)ferrocene (dppf), facilitates the E-selective semihydrogenation of a wide variety of internal alkynes. d-nb.info Bimetallic Ni-Cu/SiO₂ catalysts have also been developed for the selective hydrogenation of furfural (B47365) to furfuryl alcohol. researchgate.net Furthermore, nickel species supported on natural zeolites have shown to be primarily responsible for the formation of citronellal (B1669106) in the selective hydrogenation of citral. beilstein-journals.org
Table 3: Nickel-Catalyzed Hydrogenation and Selective Reduction
| Catalyst System | Substrates | Products | Key Features | Reference |
|---|---|---|---|---|
| NiCl₂ / LiAlH₄ | Alkenes | Alkanes | Selective reduction | wikipedia.orgottokemi.comottokemi.com |
| NiCl₂ / Zn | Aldehydes, Alkenes, Nitroaromatics | Alcohols, Alkanes, Amines | Reduction using finely divided Ni | wikipedia.org |
| Ni nanoparticles on MCM-41 | Carbonyls, Nitroarenes, C-C multiple bonds | Alcohols, Amines, Alkanes | Mild conditions, reusable catalyst | nih.gov |
| NiI₂ / dppf | Internal alkynes | E-Alkenes | High E-selectivity | d-nb.info |
| Ni-Cu/SiO₂ | Furfural | Furfuryl alcohol | Selective hydrogenation | researchgate.net |
| Ni on zeolite | Citral | Citronellal | Selective hydrogenation | beilstein-journals.org |
Nickel(II) chloride acts as a mild Lewis acid catalyst for the regioselective isomerization of dienols. wikipedia.orgottokemi.comottokemi.comomanchem.com This type of reaction is valuable for the synthesis of specific isomers that might be difficult to obtain through other methods. The Lewis acidity of the nickel center facilitates the rearrangement of the double bonds within the dienol structure to a more thermodynamically stable position. This process allows for the controlled formation of a particular constitutional isomer.
In a related area, ligand-controlled nickel-catalyzed tandem isomerization and regiodivergent hydroheteroarylation of α-alkenes with heteroarenes has been reported. nih.gov This demonstrates the ability of nickel catalysts to promote isomerization as part of a more complex synthetic sequence.
Nickel(II) chloride is a precursor for catalysts used in carbonylation and alkyne trimerization reactions. thermofisher.kr Nickel complexes, often derived from NiCl₂, are effective in catalyzing the [2+2+2] cycloaddition of three alkyne molecules to form substituted benzene (B151609) rings. wikipedia.org This atom-economical process is a powerful tool for the synthesis of aromatic compounds. wikipedia.orgrsc.org
The reaction can be catalyzed by various nickel compounds, and the regioselectivity of the trimerization of unsymmetrical alkynes can be influenced by the steric properties of the alkyne and the catalyst. wikipedia.org Nickel-phosphine complexes, such as bis(triphenylphosphine)nickel(II) chloride, which can be prepared from nickel(II) chloride hexahydrate, are used as catalysts for alkyne trimerizations. thermofisher.kr
In addition to trimerization, nickel catalysts are also employed in other reactions involving alkynes. For example, a three-component reaction of aryl Grignard reagents, alkynes, and aryl halides catalyzed by NiCl₂ can produce tetrasubstituted alkenes in high yields. nih.gov
Nickel(II) chloride is an efficient and useful catalyst for the chemo-selective thioacetalization of aldehydes. thermofisher.krresearchgate.net This reaction involves the protection of an aldehyde functional group as a dithioacetal, which is stable under various reaction conditions. The chemo-selectivity of the nickel catalyst allows for the protection of aldehydes in the presence of ketones. tandfonline.com
The reaction is typically carried out by treating a mixture of an aldehyde and a thiol with a catalytic amount of nickel(II) chloride. researchgate.net This method provides a valuable tool for synthetic chemists who need to selectively protect aldehyde functionalities while leaving other carbonyl groups, such as ketones, intact for subsequent transformations. In contrast, other research has explored nickel-catalyzed chemoselective acetalization of aldehydes with alcohols under neutral conditions. nih.govresearchgate.net
Carbonylation and Alkyne Trimerization.
Carbon Dioxide Methanation Catalysis with Nickel(II) Chloride Hydrate (B1144303) Precursors
The conversion of carbon dioxide (CO2) to methane (B114726) (CH4), known as the Sabatier reaction, is a critical process for CO2 utilization and the production of synthetic natural gas. Nickel-based catalysts are favored for this reaction due to their high activity and cost-effectiveness compared to noble metals. mdpi.com Nickel(II) chloride hydrates are frequently used as precursors to prepare these active catalysts. researchgate.netscispace.com
The choice of the nickel precursor significantly influences the final catalyst's performance. Studies comparing catalysts derived from nickel nitrate (B79036), nickel sulfate, and nickel chloride hexahydrate have shown that the precursor's anion plays a critical role. researchgate.netscispace.com For instance, in one study, an alumina-supported nickel catalyst derived from nickel chloride (Ni/Al (Cl)) demonstrated high methane selectivity (91%), comparable to a catalyst derived from nickel nitrate (93%), and vastly superior to one from nickel sulfate (18%) under the same reaction conditions. researchgate.net The inferior performance of the sulfate-derived catalyst was attributed to sulfur contamination. researchgate.net
The properties of the final catalyst, such as nickel particle size and dispersion on the support, are heavily dependent on the preparation method and subsequent activation steps. Research has shown that catalysts prepared from nickel chloride can result in a wide distribution of nickel particle sizes, which may affect catalytic behavior. researchgate.net The conditions of catalyst activation, particularly the reduction temperature, are also vital for optimizing performance. researchgate.netscispace.com
Table 1: Performance of Alumina-Supported Nickel Catalysts from Different Precursors in Syngas Methanation researchgate.net
| Catalyst Precursor | Catalyst Name | CH4 Selectivity (vol. %) |
| Ni(NO3)2·6H2O | Ni/Al (N) | 93% |
| NiSO4·6H2O | Ni/Al (S) | 18% |
| NiCl2·6H2O | Ni/Al (Cl) | 91% |
| Reaction Conditions: 350 °C, 3 atm, H2:CO = 3:1, GHSV = 3000 h-1. |
Precursor Role in Heterogeneous and Homogeneous Catalysis
Nickel dichloride trihydrate is a versatile starting material for creating both heterogeneous and homogeneous catalysts. wikipedia.orgwikidoc.org Its water ligands are readily displaced by various organic molecules, enabling the synthesis of a vast array of nickel coordination complexes and supported catalysts. wikidoc.org
In homogeneous catalysis, nickel dichloride is a common precursor for synthesizing nickel-phosphine complexes. wikidoc.orgchemrxiv.org These complexes are effective catalysts for numerous organic reactions, especially C-C and C-S cross-coupling reactions. acs.orgrsc.org The synthesis typically involves reacting nickel chloride with phosphine (B1218219) ligands, where the properties of the phosphine can be tuned to control the catalytic activity. mdpi.com These catalysts are often generated in situ by reducing a Ni(II) precursor or by reacting a Ni(0) source like Ni(COD)2 with the desired ligand. rsc.org However, using well-defined precatalysts like [NiCl2(PPh3)2] can offer better control over the reaction. mdpi.com
Nickel dichloride is a key ingredient in the preparation of nickel boride (often denoted as Ni₂B) catalysts. wikipedia.orgwikidoc.org These catalysts are typically formed as a black, amorphous powder by the chemical reduction of a nickel(II) salt, such as nickel chloride, with sodium borohydride (NaBH₄). wikipedia.orgthieme-connect.com
Reaction for Nickel Boride Synthesis: 2NiCl₂ + 4NaBH₄ + 9H₂O → Ni₂B + 4NaCl + 3B(OH)₃ + 12.5H₂
This method can be adapted to create highly active catalysts for hydrogenation reactions. wikipedia.orgdiva-portal.org Furthermore, nanocellulose has been used as a stabilizing support for nickel boride nanoparticles, enhancing their catalytic activity by preventing aggregation and allowing for lower catalyst loading. thieme-connect.com
Additionally, nickel dichloride can be reduced by other agents, like zinc dust, to produce finely divided, high-surface-area nickel catalysts. wikipedia.orgoup.com These catalysts, sometimes referred to as Urushibara nickel, are highly active for various hydrogenation reactions. oup.com
The field of nanotechnology has leveraged nickel dichloride as a precursor for a new generation of highly efficient nanocatalysts. thieme-connect.comresearchgate.net These materials exhibit enhanced catalytic activity due to their high surface-area-to-volume ratio. researchgate.netmdpi.com
Various methods are employed to synthesize nickel-containing nanoparticles from nickel chloride, including chemical reduction and solution combustion synthesis. mdpi.comysxbcn.com For example, nickel nanoparticles can be synthesized by reducing a nickel chloride solution with hydrazine (B178648) in the presence of sodium hydroxide (B78521). ysxbcn.com Another approach involves immobilizing nickel chloride onto supports like ordered mesoporous organosilica to create recoverable nanocatalysts for reactions such as the Hantzsch synthesis of polyhydroquinolines. scispace.com The properties of the resulting nanocatalyst are influenced by synthesis conditions; for instance, in solution combustion synthesis, the concentration of the nickel precursor in the initial solution plays a significant role in the final microstructure of the nanocatalyst. mdpi.com These nanocatalysts have found applications in diverse areas, including CO2 methanation and the synthesis of complex organic molecules. scispace.combibliotekanauki.pl
Applications in Advanced Materials Science Using Nickel Dichloride Trihydrate Precursors
Precursor for Metal Oxide Thin Films (e.g., NiO)
Nickel dichloride trihydrate is a commonly employed precursor for the deposition of nickel oxide (NiO) thin films. diva-portal.orgresearchgate.netresearchgate.netsigmaaldrich.com These films are significant due to their p-type semiconducting properties, high chemical stability, and wide direct energy gap, making them suitable for applications in transparent conducting oxides. diva-portal.orgup.ac.za Various deposition techniques utilize nickel dichloride as the nickel source, including spray pyrolysis, chemical bath deposition (CBD), and sol-gel methods. diva-portal.orgup.ac.zaintimal.edu.my
In the spray pyrolysis technique, an aqueous solution of nickel dichloride is sprayed onto a heated substrate. diva-portal.orgresearchgate.netintimal.edu.my The properties of the resulting NiO films, such as crystallinity, optical transmittance, and electrical resistivity, are highly dependent on deposition parameters like precursor concentration and substrate temperature. diva-portal.orgresearchgate.net For instance, studies have shown that the optical band gap of sprayed NiO films can be influenced by the choice of precursor, with nickel chloride yielding a band gap of around 3.2 eV. diva-portal.orgnih.gov The concentration of the nickel chloride solution also plays a crucial role; as the concentration increases, the thickness of the film and the grain size can change, which in turn affects the film's properties. intimal.edu.myresearchgate.net
The chemical bath deposition method involves the use of nickel chloride as a precursor and ammonia (B1221849) as a complexing agent. intimal.edu.my Films produced by this method may initially be hydrated nickel hydroxide (B78521) and require annealing at temperatures above 350°C to transform into NiO. up.ac.za The resulting films often exhibit a porous morphology composed of nanowalls. up.ac.za
The choice of precursor and deposition method significantly impacts the final characteristics of the NiO thin films.
| Deposition Method | Precursor System | Key Findings |
| Spray Pyrolysis | Nickel chloride hexahydrate in water | Polycrystalline NiO films with a cubic crystal structure were formed. The precursor concentration affects film thickness and electrical conductivity. diva-portal.orgresearchgate.net |
| Spray Pyrolysis | Nickel chloride, Nickel nitrate (B79036), Nickel acetate | The optical band gap of the resulting NiO films varied with the precursor used (3.2 eV for nickel chloride). diva-portal.orgnih.gov |
| Chemical Bath Deposition | Nickel chloride and ammonia | As-deposited films were hydrated nickel hydroxide, requiring annealing to form porous NiO films. up.ac.zaintimal.edu.my |
Fabrication of Nickel-Based Composites
This compound is a key starting material in the fabrication of various nickel-based composites. These composites are engineered to enhance properties such as conductivity and performance in specific applications, like thermal batteries. nih.gov
One notable example is the synthesis of Ni-NiCl2 composite cathode materials for thermal batteries. nih.gov In this process, nickel chloride is partially reduced to metallic nickel in the presence of a hydrogen atmosphere. nih.gov This in-situ formation of metallic nickel within the nickel chloride matrix significantly improves the electrical conductivity of the cathode material. nih.gov The resulting Ni-NiCl2 composite has demonstrated the ability to increase the energy output of thermal batteries by 47% and achieve a high power density. nih.gov The improved performance is attributed to the high electrode potential and lower internal resistance of the composite material. nih.govfrontiersin.org
Another application is in the creation of nickel-electrochemically reduced graphene oxide (ERGO-NiNPs) nanocomposites. mdpi.com Here, nickel dichloride is added to a graphene oxide solution, and through electrochemical reduction, a composite material is formed where nickel nanoparticles are uniformly dispersed within the reduced graphene oxide matrix. mdpi.com This composite leverages the high conductivity and large surface area of graphene with the catalytic properties of nickel nanoparticles, making it effective for applications such as electrochemical sensors. mdpi.com
Synthesis of Nickel Nanoparticles and Nanostructures
This compound is a widely used precursor for the synthesis of nickel nanoparticles (NiNPs) and various nanostructures. sigmaaldrich.commdpi.comijtrd.com The chemical reduction method is a common and straightforward approach, where nickel chloride is reduced in a solution using a reducing agent. researchgate.net
Different reducing agents can be employed, including hydrazine (B178648) hydrate (B1144303), sodium borohydride (B1222165), and others, often in the presence of a solvent like ethylene (B1197577) glycol and a capping agent such as polyvinylpyrrolidone (B124986) (PVP) to control particle size and prevent agglomeration. researchgate.netacademicjournals.org The morphology and size of the synthesized nickel nanoparticles can be controlled by adjusting reaction parameters such as the molar ratio of the reactants, temperature, and the concentration of the capping agent. ijtrd.comresearchgate.net For example, using hydrazine hydrate as a reducing agent, researchers have synthesized star-like and spherical nickel nanoparticles by varying the molar ratio of hydrazine to nickel chloride. ijtrd.com
The solvothermal polyol method is another technique where nickel chloride acts as the precursor. In this method, a polyol like 1,2-propanediol serves as both the solvent and the reducing agent, leading to the formation of flower-like or urchin-like nanostructures. mdpi.com The concentration of the nickel salt is a critical factor that influences the nucleation and growth rate of the nanoparticles. mdpi.com
These synthesized nickel nanoparticles exhibit unique magnetic and catalytic properties, making them valuable in various fields. ijtrd.comresearchgate.net
| Synthesis Method | Reducing Agent/Solvent | Key Features of Synthesized Nanomaterials |
| Chemical Reduction | Hydrazine hydrate / Ethylene glycol | Formation of crystalline, high-purity nickel nanoparticles. researchgate.net Morphology can be controlled from star-like to spherical by adjusting reactant ratios. ijtrd.com |
| Chemical Reduction | Sodium borohydride | Can produce nanoparticles with a narrow size distribution, especially with the use of surfactants. mdpi.com |
| Solvothermal Polyol | 1,2-propanediol | Yields flower-like and urchin-like nanostructures. mdpi.com |
| Chemical Reduction | Hydrazine / Aqueous surfactant solution | Produces superparamagnetic nickel nanoparticles with a face-centered cubic structure. rsc.org |
Integration into Energy Storage Systems (e.g., Battery Materials and Electrodes)
This compound and its derivatives play a significant role in the development of materials for energy storage systems, particularly in batteries. americanelements.comfujifilm.com
As previously mentioned in the context of composites, Ni-NiCl2 composites are utilized as high-performance cathode materials in thermal batteries. nih.gov The in-situ generation of conductive nickel within the nickel chloride matrix enhances the power density and reduces the activation time of these batteries. nih.govfrontiersin.org
Furthermore, nickel dichloride is a component in the cathode of sodium-nickel-chloride (Na/NiCl2) batteries. ease-storage.eu These are high-temperature batteries that operate between 270°C and 350°C, using molten sodium as the anode and a beta-alumina ceramic as the electrolyte. ease-storage.eu
Nickel dichloride also serves as a precursor for synthesizing more complex nickel-based materials for lithium-ion batteries. For instance, it is used to create nickel-based coordination polymers and dinickel complexes that have been investigated as anode materials. bohrium.com These materials offer potential for stable cycling performance.
Development of Conductive Polymer Composites
This compound is utilized in the development of conductive polymer composites, where it can act as a dopant or a precursor for incorporating nickel-based components into a polymer matrix. sigmaaldrich.comresearchgate.net These composites aim to combine the processability and flexibility of polymers with the electrical conductivity of metals. researchgate.net
One approach involves the synthesis of composites like nickel-polydiphenylamine (Ni/PDPA). researchgate.net In this method, nickel nanoparticles are electrodeposited onto a conductive substrate along with the polymer, creating a nanohybrid material. researchgate.net The resulting composite benefits from the synergistic effect of the conductive polymer and the catalytic activity of the nickel nanoparticles, showing promise for applications in fuel cells. researchgate.net
Additionally, nickel chloride can be used in the synthesis of certain conducting polymers. For example, Luttinger catalysts, which are a combination of a reducing agent and a Group VIII metal complex like nickel chloride, are used for the polymerization of acetylene (B1199291) to produce polyacetylene, a foundational conducting polymer. nih.gov While the primary role here is catalytic, it highlights the importance of nickel compounds in the field. The doping of conducting polymers is crucial to enhance their electrical conductivity. nih.goviarjset.com
Precursor for Organonickel Reagents and Sandwich Compounds
This compound is a fundamental starting material in organonickel chemistry, serving as a precursor for a wide variety of organonickel reagents and sandwich compounds. wikidoc.orgwikipedia.orgthermofisher.in These compounds are important catalysts and building blocks in organic synthesis. wikipedia.orgthermofisher.kr
A key transformation involves the reaction of nickel chloride with reagents like acetylacetone (B45752) to form nickel acetylacetonate (B107027) complexes, such as [Ni(acac)₂]. wikidoc.orgwikipedia.org This complex is a crucial precursor to Ni(1,5-cyclooctadiene)₂, an important reagent in organonickel chemistry. wikidoc.orgwikipedia.org
Furthermore, nickel dichloride can be used to synthesize the classic sandwich compound, nickelocene (B73246) ([Ni(C₅H₅)₂]). wikidoc.org This is typically achieved by first reacting hydrated nickel chloride with dimethoxyethane (dme) to form the complex NiCl₂(dme)₂, which is then reacted with sodium cyclopentadienylide. wikidoc.orgwikipedia.org Nickelocene itself is a reactive molecule that can be a starting point for the synthesis of other organonickel compounds. researchgate.net Reactions of nickelocene with organolithium or organomagnesium compounds can lead to a variety of new organonickel complexes. researchgate.net
The water ligands in hydrated nickel chloride are readily displaced by various organic ligands, including amines, phosphines, and thioethers, allowing for the formation of a vast array of nickel coordination complexes. wikidoc.orgthermofisher.in Some of these complexes, like those containing N-heterocyclic carbene (NHC) ligands, are part of a growing class of half-sandwich Ni(II) complexes. dntb.gov.ua
Electrochemical Behavior and Applications of Nickel Ii Chloride Hydrates
Cyclic Voltammetry Studies of Redox Processes in Nickel(II) Complexes
Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox behavior of chemical species. In the context of nickel(II) complexes, including those derived from nickel(II) chloride, cyclic voltammetry provides insights into the electron transfer processes, such as the Ni(II)/Ni(III) and Ni(II)/Ni(I) redox transitions. onlineacademicpress.comscispace.com The electrode potentials associated with nickel ions typically correspond to hydrated complex ions where the ligands are water, oxide, or hydroxide (B78521). docbrown.info A change in the ligand or the oxidation state will alter the electrode potential of the half-reaction. docbrown.info
Studies on nickel(II) complexes with various ligands have demonstrated the utility of cyclic voltammetry in characterizing their electrochemical properties. For instance, the electrochemical behavior of nickel(II) complexes with N,N′,N′′,S-tetradentate Schiff base ligands has been investigated in aqueous media. iucr.org These studies reveal that the reduction and oxidation potentials are influenced by the ligand structure. iucr.org For example, a smaller bite angle in a terminal chelate ring can reduce the electron-donating ability of the ligand, leading to a positive shift in the redox potentials. iucr.org
The redox chemistry of nickel(II) complexes can also be studied in the presence of other compounds. For example, the cyclic voltammetry of nickel(II) chloride in the presence of diphenylthiocarbazone has been studied at different temperatures to evaluate thermodynamic and kinetic parameters. onlineacademicpress.comonlineacademicpress.com Such studies can provide data on the forward electron rate constant and the standard electron transfer rate constant for the interaction. onlineacademicpress.com In some cases, the presence of a substance like potassium ferrioxalate (B100866) is necessary to detect the nickel waves in the cyclic voltammogram. onlineacademicpress.com
The table below presents data from a cyclic voltammetry study of a Nickel(II) complex, illustrating how electrochemical parameters can be determined.
Table 1: Cyclic Voltammetry Data for a Nickel(II) Complex
| Parameter | Value | Conditions |
|---|---|---|
| Reduction Onset Potential | -0.3 V | 0.6 M NiCl₂·6H₂O in choline (B1196258) chloride-ethylene glycol at 90 °C |
| Anodic Stripping Features | Two peaks observed with additive | |
| Molar Conductance (Λm) | 320 Ω⁻¹cm²mol⁻¹ | 1 mM solution of [Ni(pdto)(CH₃CN)₂]²⁺ in acetonitrile |
| Redox Transition | Ni(II)/Ni(III) | Polymeric microdispersed hydrous oxide layer |
Electron Transfer Capabilities in Derived Nickel(II) Coordination Compounds
Nickel(II) chloride is a common precursor for the synthesis of a wide array of nickel coordination complexes. wikipedia.orgthermofisher.krwikidoc.org The water ligands in hydrated nickel(II) chloride are readily displaced by other ligands such as amines, thioethers, and organophosphines, allowing for the formation of various coordination compounds. thermofisher.krlerochem.eu These derived complexes exhibit interesting electron transfer capabilities, which are fundamental to their roles in catalysis and photochemistry.
The electron transfer properties are often studied in the context of metal-to-ligand charge transfer (MLCT) states. acs.org For example, computational and spectroscopic studies of Ni(II) aryl halide complexes have revealed the presence of long-lived triplet MLCT excited states. acs.orgnih.gov These excited states can participate in bimolecular electron transfer reactions. acs.orgnih.gov The formation of these long-lived MLCT states in Ni(II) complexes suggests their potential as base-metal photocatalysts. acs.org
The nature of the ligand plays a crucial role in tuning the electron transfer properties of the nickel center. In some nickel(II) complexes, the electron transfer is a concerted proton-electron transfer process. rsc.org The electrochemical behavior of nickel(II) complexes with different ligands, such as those with N2S2 and N6 donor sets, has been explored to understand their potential as molecular catalysts. scielo.org.mx It has been shown that a Ni(II) complex with an N2S2 ligand can facilitate the reduction of Ni(II) to Ni(I) at a less negative potential compared to a complex with an N6 ligand. scielo.org.mx This demonstrates that the ligand environment significantly influences the electron transfer capabilities of the nickel center. scielo.org.mx
Role in Electroplating Technologies
Nickel(II) chloride, often in its hexahydrate form, is a crucial component in many nickel electroplating baths, most notably the Watts nickel plating solution. nickelinstitute.orggoogle.comnmfrc.org Electroplated nickel is widely used for decorative purposes, providing a bright finish, and for functional applications to enhance corrosion and wear resistance. nickelinstitute.orggoogle.com
The Watts bath, developed in 1916, is a formulation that typically consists of nickel sulfate (B86663), nickel chloride, and boric acid. nickelinstitute.org Nickel sulfate serves as the primary source of nickel ions (Ni²⁺), while nickel chloride has two main functions. nickelinstitute.orgnmfrc.org Firstly, it significantly increases the conductivity of the plating solution, which in turn reduces the voltage required for the process. nickelinstitute.orgnmfrc.org Secondly, it aids in the satisfactory dissolution of the nickel anodes. nickelinstitute.orgnmfrc.org Boric acid acts as a buffer to control the pH of the bath. nickelinstitute.orggoogle.com
The concentration of the components in a Watts bath can be varied depending on the specific application. nickelinstitute.orgsterc.org Below is a table detailing a typical composition and operating conditions for a Watts nickel electroplating solution.
Table 2: Typical Formulation and Operating Conditions for a Watts Nickel Electroplating Solution
| Component/Parameter | Concentration/Value |
|---|---|
| Nickel sulfate (NiSO₄·6H₂O) | 240–300 g/L |
| Nickel chloride (NiCl₂·6H₂O) | 30–90 g/L |
| Boric acid (H₃BO₃) | 30–45 g/L |
| Temperature | 40–60 °C |
| pH | 3.5–4.5 |
| Cathode Current Density | 2–7 A/dm² |
In addition to the Watts bath, there are other nickel plating formulations such as all-chloride baths. nickelinstitute.org In some formulations, nickel chloride is also considered an anode activator. shuobaocn.com The chloride content needs to be controlled, as too high a concentration can lead to coarse and brittle deposits and increase the internal stress of the coating. shuobaocn.com
Electrochemical Catalysis using Nickel-Based Systems
Nickel-based systems, often derived from precursors like nickel(II) chloride, are extensively researched as electrocatalysts for various important reactions due to their high activity, stability, and lower cost compared to precious metals like platinum. acs.orgwiley.commdpi.com These applications include the hydrogen evolution reaction (HER), the oxygen evolution reaction (OER), and the electrochemical reduction of carbon dioxide (CO₂RR). acs.orgwiley.comeurekalert.org
For the hydrogen evolution reaction, nickel-based materials are being developed as earth-abundant electrocatalysts. wiley.com Nickel(II) pincer complexes, for example, have been investigated as catalysts for HER. rsc.orgrsc.org Studies have shown that the efficiency of these catalysts can be tuned by modifying the ligands. rsc.org For instance, in a series of nickel(II) pincer complexes, a bis(thiophosphinite) chloride complex was found to reduce protons at the lowest overpotential. rsc.org
In the context of the oxygen evolution reaction, nickel-based materials are considered promising catalysts in alkaline solutions. acs.org The catalytic activity often involves the in-situ formation of nickel oxyhydroxides (NiOOH) on the electrode surface, which are the active species. researchgate.netacs.org The incorporation of other metals, such as iron, into nickel-based catalysts can significantly enhance their OER performance. acs.org
Nickel-based catalysts are also effective for the electrochemical reduction of CO₂. eurekalert.org They can selectively convert CO₂ into C1 products like carbon monoxide, and in some cases, can even facilitate C-C coupling to form C2+ products. eurekalert.org The rich redox properties of nickel, with accessible oxidation states from 0 to +4, allow for the rational design of ligand frameworks to create catalysts with specific functions for CO₂RR. eurekalert.org For example, nickel(II) chloride ethylene (B1197577) glycol dimethyl ether complex has been used to synthesize nickel pincer complexes for the electrocatalytic reduction of CO₂ to CO.
Theoretical and Computational Chemistry Investigations of Nickel Dichloride Trihydrate Systems
Density Functional Theory (DFT) Studies of Structure and Reactivity
Density Functional Theory (DFT) has become a principal method for studying the structure and reactivity of transition metal complexes like nickel dichloride trihydrate. DFT calculations balance computational cost and accuracy, making it feasible to model complex systems involving d-block elements.
Calculations on anhydrous nickel dichloride (NiCl₂) show a two-dimensional layered structure with nickel ions in an octahedral coordination environment. materialsproject.org These theoretical models provide a basis for understanding the structural changes that occur upon hydration. For example, DFT calculations using the B3LYP functional have been successfully employed to optimize the geometries of complex nickel structures, yielding results that are in good agreement with experimental data from X-ray crystallography. mdpi.comresearchgate.net
Table 1: Comparison of Theoretical and Experimental Bond Lengths in Nickel(II) Complexes
| Complex Fragment | Bond | Theoretical Bond Length (Å) (DFT) | Experimental Bond Length (Å) (X-ray) | Reference |
|---|---|---|---|---|
| [Ni(H₂O)₆]²⁺ | Ni-O | 2.103 | 2.003 - 2.060 | universepg.com |
| [Ni(PLSC)(H₂O)₃]²⁺ | Ni-O (water) | 2.086 - 2.153 | 2.054 - 2.115 | mdpi.com |
| [Ni(PLTSC)₂]²⁺ | Ni-S | 2.483 | 2.277 | mdpi.com |
| Ni₃(dpa)₄Cl₂ | Ni-Cl | 2.3691 (B3LYP*) | - | nih.gov |
This table presents a selection of data from related nickel complexes to illustrate the typical accuracy of DFT calculations.
Beyond geometry, DFT is used for detailed bonding analysis. Natural Bond Orbital (NBO) analysis is a common technique used to study charge distribution, hybridization, and the nature of donor-acceptor interactions between ligands and the central metal ion. universepg.com In nickel(II) complexes, NBO analysis reveals the extent of charge transfer from the ligand's donor atoms (e.g., oxygen from water, nitrogen from organic ligands) to the nickel ion. mdpi.com This provides a quantitative picture of the covalent and electrostatic nature of the coordination bonds.
The Quantum Theory of Atoms in Molecules (QTAIM) is another powerful tool used to characterize inter- and intramolecular interactions. mdpi.comresearchgate.net By analyzing the topology of the electron density, QTAIM can classify interactions as covalent, ionic, or hydrogen bonds and determine their relative strengths. mdpi.com In hydrated nickel chloride systems, this analysis can quantify the strength of Ni-Cl and Ni-O coordination bonds, as well as the hydrogen bonds between the coordinated water molecules and the chloride ions, which are crucial for the stability of the crystal lattice. nih.gov Hirshfeld surface analysis, often used in conjunction with DFT, helps to visualize and quantify intermolecular contacts, confirming that interactions such as O···H, H···H, and N···H are primary in stabilizing the crystal structures of related nickel complexes. scirp.org
Geometry Optimization and Electronic Structure Calculations.
Ab Initio Calculations of Solvation Effects and Hydration Shells
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a highly accurate means of studying solvation. For nickel(II) ions in aqueous solution, these calculations are essential for understanding the structure and dynamics of the hydration shells. smu.ca
Computational studies have thoroughly characterized the hydration structure of the Ni(II) aqua ion, [Ni(H₂O)₆]²⁺. shaoxc.com Ab initio molecular dynamics (AIMD) simulations show a stable, octahedrally coordinated first hydration shell. shaoxc.comnih.gov Subsystem DFT (sDFT), a computationally efficient ab initio method, accurately predicts the Ni-O distance of the first hydration shell to be around 2.10 Å, which compares well with experimental values of 2.06-2.07 Å from neutron diffraction and X-ray diffraction studies. shaoxc.com These simulations also identify a distinct second hydration shell at a distance of approximately 4.01 Å. shaoxc.com
The calculations explore the dynamic nature of these hydration shells, including the residence time of water molecules and the hydrogen-bonding network between the first and second shells and the bulk solvent. nih.gov Understanding these hydration structures is fundamental, as the progressive replacement of water molecules by chloride ions is the basis for the formation of various nickel chloride hydrates and complexes in solution. smolecule.com
Molecular Modeling of Interactions with Various Chemical Species and Gases (e.g., H2S)
Computational modeling is a valuable tool for predicting and understanding the interaction of nickel complexes with other molecules, including gases like hydrogen sulfide (B99878) (H₂S). DFT calculations can be used to model the adsorption of H₂S onto a nickel-based material, predicting interaction energies, optimal geometries, and changes in electronic structure upon binding. nih.govnih.gov
For example, studies on the interaction of H₂S with nickel complexes of nicotinic acid hydrazide have used DFT to investigate their potential as gas sensors. nih.govnih.gov These calculations show that the interaction involves coordination of the gas molecule with the nickel center, leading to measurable changes in the electronic properties of the complex. nih.govnih.gov Similarly, the COSMO-RS model, a method based on DFT, has been used to predict the solubility of H₂S in ionic liquids containing nickel chloride, such as [bmim][NiCl₃]. mdpi.com Such studies are crucial for applications like gas separation and catalysis, where understanding the interaction mechanism at a molecular level is key to improving performance. mdpi.come3s-conferences.org While these studies may not use this compound directly, the principles and methods are directly applicable to modeling its surface reactivity and interaction with various chemical species.
Prediction of Spectroscopic Properties from First Principles
First-principles calculations are capable of predicting various spectroscopic properties with high accuracy, providing a powerful complement to experimental characterization. Using methods like Density Functional Perturbation Theory (DFPT), it is possible to simulate infrared (IR) and Raman spectra for crystalline materials. sandia.gov
For nickel complexes, DFT calculations have been used to compute vibrational frequencies. nih.govacs.org The calculated spectra can be compared with experimental data to validate the computed structure and to assign specific vibrational modes to observed peaks. sandia.gov For example, in nickel-phenanthroline complexes, DFT has been used to identify the vibrational modes corresponding to Ni-N and Ni-Cl stretching, confirming the coordination environment of the metal ion. mdpi.com Time-dependent DFT (TD-DFT) can further be used to predict electronic absorption spectra (UV-Vis), which arise from electron transitions between molecular orbitals. These predictions help in interpreting experimental spectra and understanding the electronic structure of the complex. researchgate.net
Computational Design of Novel Nickel-Based Materials
The insights gained from theoretical studies are being harnessed for the computational design of new nickel-based materials with tailored properties. By starting with a known structure like this compound, computational methods can predict the outcome of chemical modifications, guiding synthetic efforts toward materials with desired functionalities.
Environmental Research on Nickel Dichloride Hydrates Excluding Toxicity
Environmental Fate and Transport Mechanisms
The environmental fate of nickel compounds, including nickel dichloride trihydrate, is governed by a complex interplay of physical and chemical processes that dictate its movement and distribution across various environmental compartments. As a soluble salt, nickel dichloride readily releases the divalent nickel ion (Ni²⁺) into the environment, which is the primary form of environmental and biological significance. oecd.orgmst.dk The transport and partitioning of nickel are heavily influenced by the specific characteristics of each environmental medium. ccme.ca
Atmospheric Transport and Deposition of Nickel Species
Nickel enters the atmosphere from both natural and anthropogenic sources. Natural sources include volcanic emissions, forest fires, and wind-blown dust. erwiki.net Anthropogenic activities, such as the combustion of fossil fuels (coal, diesel oil, and fuel oil), waste incineration, and metal smelting, are significant contributors to atmospheric nickel. erwiki.netnih.gov
Once in the atmosphere, nickel predominantly exists in particulate form. nih.gov The size of these particles is a critical factor in their transport and deposition. Larger, coarse-mode particles tend to have shorter atmospheric residence times and are deposited closer to their emission source. nih.govcaswellplating.com.au In contrast, nickel associated with fine particulate matter (PM2.5) or ultrafine particles (PM1), often originating from combustion processes, can remain suspended for extended periods, allowing for long-range transport. nih.govcaswellplating.com.au The atmospheric residence time for nickel particulates is estimated to be between 5.4 and 7.9 days. caswellplating.com.au
Deposition of atmospheric nickel occurs through both wet and dry processes. Wet deposition involves the removal of nickel from the atmosphere by precipitation (rain, snow, etc.), while dry deposition is the settling of particulate matter onto surfaces. sccwrp.org Studies have shown that atmospheric deposition can be a significant source of nickel to both terrestrial and aquatic ecosystems. sccwrp.org For instance, research on a Swiss peat bog, which serves as a natural archive of atmospheric deposition, revealed historical variations in nickel deposition linked to climatic events and, more recently, to anthropogenic emissions. acs.org
The chemical form of nickel in the atmosphere can also evolve. Initially, corrosion of nickel in the atmosphere can form an inner layer of nickel oxide (NiO) and an outer layer of nickel hydroxide (B78521) (Ni(OH)₂). researchgate.net Over time, in the presence of atmospheric sulfur dioxide (SO₂), various forms of nickel sulfates can form, which are common constituents of nickel corrosion products. researchgate.net
Table 1: Atmospheric Deposition Rates of Nickel in a Swiss Peat Bog
| Time Period | Average Nickel Concentration (μg g⁻¹) | Estimated Atmospheric Flux (μg m⁻² yr⁻¹) |
|---|---|---|
| Holocene Climate Optimum (5320–8230 ¹⁴C yr B.P.) | 0.46 ± 0.09 | 12 |
| Younger Dryas (centered at 10,590 ¹⁴C yr B.P.) | ~18.4 (40 times background) | Not specified |
Data sourced from a study on a Swiss peat bog, providing insights into historical atmospheric nickel deposition. acs.org
Aqueous Transport and Speciation of Soluble Nickel Chlorides
In aqueous environments, soluble nickel salts like nickel dichloride dissociate, releasing the Ni²⁺ ion. mst.dknih.gov The transport and fate of this ion are then dictated by the specific chemistry of the water body. The speciation of nickel, meaning the different chemical forms it takes, is crucial as it influences its mobility and bioavailability.
Several factors affect nickel speciation in water, including pH, the presence of dissolved organic carbon (DOC), and the concentration of other ions. In general, nickel is more mobile in acidic waters. bibliotekanauki.pl The presence of DOC, such as humic and fulvic acids, can form complexes with nickel, which can either increase or decrease its mobility depending on the nature of the complex. bibliotekanauki.plmdpi.com
The interaction with other ions is also significant. For example, the toxicity of nickel to aquatic organisms is known to decrease with increasing water hardness, as cations like calcium (Ca²⁺) and magnesium (Mg²⁺) compete with Ni²⁺ for biological uptake sites.
UV-Visible spectroscopic studies have been employed to investigate the formation of nickel chloride complexes in aqueous solutions at various temperatures. Research has identified the formation of species such as NiCl⁺, NiCl₂(aq), and NiCl₃⁻, particularly in hydrothermal systems. colab.ws Understanding the stability of these complexes is vital for modeling the transport of nickel in geological and environmental systems. colab.ws
Table 2: Nickel(II)-Chloride Complex Formation Constants
| Complex | Log K (25°C, 1 bar) |
|---|---|
| NiCl⁺ | -0.45 |
| NiCl₂(aq) | -1.6 |
| NiCl₃⁻ | -3.0 |
These formation constants are crucial for predicting nickel speciation in chloride-containing waters. colab.ws
Soil Interactions and Mobility of Nickel Species
When nickel is introduced to soil, its mobility and fate are governed by a variety of soil properties. nih.gov These include soil pH, organic matter content, clay mineralogy, and the presence of iron and manganese oxides. erwiki.netbibliotekanauki.pl
Soil pH is a primary factor controlling nickel's solubility and mobility. erwiki.net In acidic soils, nickel tends to be more mobile and available for plant uptake. bibliotekanauki.plnih.gov As pH increases, nickel becomes less mobile due to increased adsorption and precipitation. nih.gov
Nickel has a high affinity for negatively charged surfaces, such as those found on clay minerals, organic matter, and iron and manganese oxyhydroxides. ccme.cabibliotekanauki.pl These materials act as important sinks for nickel in the soil, binding the Ni²⁺ ion through processes like ion exchange and specific adsorption. bibliotekanauki.plnih.gov The binding of nickel to organic matter can sometimes form mobile chelates, maintaining its mobility even under neutral pH conditions. mdpi.com
The mobility of nickel in soil is site-specific and can vary greatly depending on the soil type. bibliotekanauki.pl For instance, in organic-rich soils, nickel may be more mobile due to complexation with soluble organic ligands, potentially posing a risk to groundwater quality under acidic conditions. bibliotekanauki.pl Conversely, in neutral to alkaline soils, the dominant processes are adsorption and coprecipitation with minerals, which limit its mobility. bibliotekanauki.pl
The distribution of nickel in the soil profile is generally uniform, though accumulation at the surface can occur due to atmospheric deposition from anthropogenic activities. erwiki.net
Table 3: Factors Influencing Nickel Mobility in Soil
| Soil Property | Influence on Nickel Mobility | Reference |
|---|---|---|
| pH | Mobility increases at low pH. | erwiki.netbibliotekanauki.pl |
| Organic Matter | Can form mobile complexes or bind nickel, affecting mobility. | bibliotekanauki.plmdpi.com |
| Clay Minerals | High affinity for nickel, reducing mobility. | ccme.cabibliotekanauki.pl |
| Iron and Manganese Oxides | Important sinks for nickel, reducing mobility. | bibliotekanauki.plnih.gov |
This table summarizes the key soil characteristics that determine the environmental behavior of nickel.
Biogeochemical Cycling and Transformations
The biogeochemical cycling of nickel involves its transformation and movement through biotic and abiotic components of ecosystems. This cycling is influenced by both geological processes and biological activities.
In terrestrial ecosystems, the cycling of nickel is significantly influenced by vegetation. Some plants, known as nickel hyperaccumulators, can absorb and store exceptionally high concentrations of nickel from the soil. uq.edu.au When these plants shed their leaves or die, the nickel-rich litter decomposes, returning the nickel to the topsoil in a more available form. uq.edu.au This process plays a major role in the recycling of nickel in certain ecosystems, particularly in ultramafic environments where nickel concentrations in the soil are naturally high. uq.edu.auird.fr Research has shown that the degradation and recycling of this nickel-rich litter is a primary driver of internal nickel fluxes. uq.edu.au
In aquatic systems, nickel exhibits a nutrient-like profile, with concentrations often depleted in surface waters due to biological uptake by phytoplankton and enriched in deeper waters through regeneration from sinking organic matter. plymouth.ac.uk The biogeochemical cycle of nickel in the oceans is complex, involving inputs from rivers, removal through adsorption to particles like iron-manganese oxides, and internal cycling driven by biological processes. plymouth.ac.ukgoldschmidt.info
Microbial activity also plays a crucial role in nickel transformations. For example, certain microorganisms utilize nickel-dependent enzymes for metabolic processes like methanogenesis. wustl.edu In anoxic environments such as wetlands, the availability of nickel can influence the rate of methane (B114726) production. wustl.edu Furthermore, diagenetic processes in marine sediments, such as the transformation of manganese oxides like birnessite to todorokite, can lead to the release of isotopically heavy nickel back into the water column, which is an important aspect of the global marine nickel budget. goldschmidt.info
Analytical Methodologies for Environmental Nickel Monitoring
Accurate monitoring of nickel concentrations in environmental samples is essential for understanding its fate, transport, and potential impacts. A variety of analytical techniques are employed for this purpose, each with its own advantages and applications.
For the determination of total nickel concentrations in environmental samples, atomic absorption spectrometry (AAS) is a widely used technique. ca.gov Flame AAS is suitable for samples with higher nickel concentrations, while electrothermal atomic absorption spectrometry (ET-AAS), also known as graphite (B72142) furnace AAS, offers lower detection limits for trace-level analysis. ca.govnih.gov
Inductively coupled plasma-mass spectrometry (ICP-MS) is another powerful technique for nickel analysis, known for its high sensitivity and ability to measure multiple elements simultaneously. numberanalytics.com Multi-collector ICP-MS (MC-ICP-MS) is particularly valuable for investigating the isotopic composition of nickel, which can provide insights into its sources and biogeochemical pathways. ird.fr
X-ray fluorescence (XRF) spectroscopy is a non-destructive technique that can be used for the analysis of nickel in solid samples like soils and sediments. ca.govnumberanalytics.com
For speciation analysis , which aims to identify and quantify the different chemical forms of nickel, chromatographic techniques are often coupled with sensitive detectors. High-performance liquid chromatography (HPLC) and ion chromatography (IC) can be used to separate different nickel species in aqueous samples before their detection by methods like ICP-MS. numberanalytics.comchromatographyonline.com Hydrophilic interaction liquid chromatography (HILIC) has also been explored for the separation of polar nickel complexes. chromatographyonline.com
Other techniques used for nickel speciation include X-ray absorption spectroscopy (XAS) , which provides information on the oxidation state and local coordination environment of nickel in a sample. numberanalytics.com Membrane-based techniques, such as those using hollow-fiber permeation liquid membranes, have also been developed for the preconcentration and speciation analysis of nickel in aqueous solutions. mdpi.com
Table 4: Analytical Techniques for Environmental Nickel Monitoring
| Technique | Application | Key Features | Reference |
|---|---|---|---|
| Atomic Absorption Spectrometry (AAS) | Total nickel concentration | Widely available, good for routine analysis. | ca.govnih.gov |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Total nickel and isotopic analysis | High sensitivity, multi-element capability. | ird.frnumberanalytics.com |
| X-Ray Fluorescence (XRF) | Total nickel in solid samples | Non-destructive, rapid screening. | ca.govnumberanalytics.com |
| High-Performance Liquid Chromatography (HPLC) | Nickel speciation | Separation of different nickel species. | numberanalytics.comchromatographyonline.com |
| X-Ray Absorption Spectroscopy (XAS) | Nickel speciation | Provides information on oxidation state and coordination. | numberanalytics.com |
This table outlines common analytical methods for monitoring nickel in various environmental matrices.
Advanced Analytical Methodologies for Characterization and Quantification of Nickel Dichloride Trihydrate
Quantitative Determination of Nickel(II) Ions (e.g., EDTA Titration)
Complexometric titration using ethylenediaminetetraacetic acid (EDTA) is a widely adopted method for the quantitative determination of nickel(II) ions. titrations.infogurunanakcollegeasc.in This technique is based on the formation of a stable, water-soluble complex between the Ni²⁺ ions and the EDTA chelating agent. iyte.edu.tr The reaction stoichiometry is a straightforward 1:1 molar ratio, which simplifies calculations. titrations.info
The procedure typically involves dissolving a precisely weighed sample of nickel dichloride trihydrate in distilled water. gurunanakcollegeasc.in The pH of the solution is adjusted to an alkaline range, often around 8 to 10, using a buffer solution like ammonia-ammonium chloride. titrations.infogurunanakcollegeasc.in This pH is crucial for the stability of the nickel-EDTA complex and the performance of the indicator. titrations.info
Murexide (B42330) is a common metallochromic indicator used for this titration. titrations.infogurunanakcollegeasc.in In the presence of Ni²⁺ ions at an alkaline pH, murexide forms a yellow-colored complex. titrations.infoisdsnet.com During the titration with a standardized EDTA solution, the EDTA progressively binds with the free Ni²⁺ ions. At the endpoint, when all the nickel ions have been complexed by EDTA, the indicator is released, resulting in a distinct color change from yellow to violet or bluish-violet. titrations.infoisdsnet.com The reaction is known to be relatively slow, necessitating a slow titration rate, especially near the endpoint, to ensure accurate detection of the color change. titrations.info
For accurate results, potential interferences from other metal ions that can also form complexes with EDTA, such as Cu²⁺ and Co²⁺, must be considered and either removed or masked prior to titration. titrations.info
Chloride Ion Quantification (e.g., Argentometric Titration)
Argentometric titration is a classic and reliable method for quantifying chloride ions in a sample. quora.com This precipitation titration method utilizes a standardized solution of silver nitrate (B79036) (AgNO₃) as the titrant. hiranuma.com When silver nitrate is added to a solution containing chloride ions, a white precipitate of silver chloride (AgCl) is formed due to its low solubility. quora.comhiranuma.com
The procedure involves dissolving the this compound sample in deionized water. hiranuma.com The solution is often acidified, for instance, by adding nitric acid, to prevent the precipitation of metal hydroxides and to provide a suitable medium for the titration. hiranuma.commetrohm.com The titration is then performed with a standard silver nitrate solution.
The endpoint of the titration can be determined using various methods. Potentiometric titration is a common approach, where the change in the electrical potential of the solution is monitored using a silver electrode as the titrant is added. hiranuma.comuu.nl A sharp change in potential indicates the endpoint.
The fundamental reaction for the titration is: Ag⁺(aq) + Cl⁻(aq) → AgCl(s)
The concentration of chloride ions in the original sample can be calculated based on the volume and concentration of the silver nitrate solution required to reach the endpoint.
Coupled Analytical Techniques for Structural Elucidation (e.g., TGA-FTIR, DSC)
Coupled analytical techniques provide a more comprehensive understanding of the thermal behavior and structural changes of this compound upon heating.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. cam.ac.ukcelignis.com For this compound, TGA can precisely determine the water content by identifying the mass loss associated with dehydration. The analysis can also reveal subsequent decomposition steps at higher temperatures. science.gov
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov DSC can identify endothermic and exothermic transitions, such as melting, crystallization, and decomposition. marquette.edu For hydrated salts, DSC can show the energy changes associated with the loss of water molecules.
TGA-FTIR (Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy) is a powerful hyphenated technique that combines the mass loss information from TGA with the chemical identification capabilities of FTIR. mdpi.comamericanlaboratory.com As the sample is heated in the TGA furnace, the evolved gases are transferred to an FTIR spectrometer. americanlaboratory.comtainstruments.com This allows for the real-time identification of the gaseous products released during thermal decomposition. For this compound, this would involve identifying water vapor during dehydration and potentially other gases at higher decomposition temperatures. mdpi.com
The following table summarizes typical findings from these thermal analysis techniques:
| Analytical Technique | Information Obtained | Typical Observations for Nickel Chloride Hydrates |
| TGA | Mass loss as a function of temperature | Stepwise mass loss corresponding to the removal of water of hydration. researchgate.net |
| DSC | Heat flow associated with phase transitions | Endothermic peaks corresponding to dehydration and melting. google.combibliotekanauki.pl |
| TGA-FTIR | Identification of evolved gaseous products | Detection of water vapor during the initial mass loss stages. mdpi.comtainstruments.com |
X-ray Photoelectron Spectroscopy (XPS) for Oxidation State Analysis
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. iitm.ac.in XPS is particularly valuable for determining the oxidation state of nickel in nickel dichloride.
In XPS analysis, the sample is irradiated with a beam of X-rays, which causes the ejection of core-level electrons. iitm.ac.in The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of the element and its chemical environment, including its oxidation state. iitm.ac.in
For nickel compounds, the binding energies of the Ni 2p electrons are analyzed. The Ni 2p spectrum typically shows two main peaks, Ni 2p₃/₂ and Ni 2p₁/₂, along with associated satellite peaks. iitm.ac.in The position and shape of these peaks, particularly the Ni 2p₃/₂ peak, are indicative of the nickel oxidation state. Previous studies have established binding energy values for different nickel oxidation states, such as Ni⁰, Ni²⁺, and Ni³⁺. surfacesciencewestern.com For instance, the Ni 2p₃/₂ peak for Ni²⁺ in oxides is often observed around 854.6 eV. surfacesciencewestern.comresearchgate.net The presence of satellite structures can also provide information about the electronic configuration and ligand interactions. researchgate.net Analysis of the O 1s and Cl 2p spectra can further complement the characterization of the compound.
Scanning Electron Microscopy (SEM) for Morphological Studies
Scanning Electron Microscopy (SEM) is a powerful imaging technique used to obtain high-resolution images of a sample's surface topography and morphology. mdpi.com In the context of this compound, SEM provides valuable insights into the crystal shape, size, and surface features of the particles.
In SEM, a focused beam of electrons is scanned across the surface of the sample. The interaction of the electron beam with the sample generates various signals, including secondary electrons, which are primarily used for imaging the surface morphology. mdpi.com The images produced reveal details about the particle agglomeration, surface texture, and crystal habit. For instance, SEM can show whether the particles are spherical, equiaxial, or have other distinct shapes. researchgate.net
Future Research Directions and Emerging Applications of Nickel Dichloride Trihydrate
Development of Novel Synthetic Routes and Crystallization Control
While traditional methods for preparing nickel chloride hydrates—such as reacting nickel oxide with hydrochloric acid or dehydrating the more common hexahydrate—are well-established, future research is geared towards more sophisticated synthesis and crystallization techniques. wikipedia.org The goal is to achieve greater control over particle size, morphology, and purity, which are critical for advanced applications.
Novel synthetic routes are being explored, particularly for creating nanostructured materials where nickel chloride is a precursor. These methods include:
Solvothermal Synthesis: This one-pot process uses nickel chloride as a precursor to successfully synthesize highly stable nickel nanoparticles. researchgate.net
Chemical Reduction: Nickel or nickel hydroxide (B78521) nanoparticles can be synthesized from nickel chloride hexahydrate using reducing agents like hydrazine (B178648) hydrate (B1144303), with the solution's pH being a key factor in determining the final product. wiley.com
Sonochemical Methods: Applying ultrasound waves can facilitate the precipitation of precursors like Ni(OH)₂, which can then be calcined to form nanocrystalline nickel oxide. chesci.com
Control over the crystallization process itself is a significant area of research. The transition of the nickel ion from its aquacation form in solution to the neutral [Ni(H₂O)₄Cl₂] complex required for incorporation into the crystal lattice presents a kinetic barrier. researchgate.net Overcoming this is key to controlled crystal growth. A patented method for industrial crystallization of nickel chloride involves carefully controlling the cooling rate and using seed crystals to promote the growth of larger, more uniform crystals, thereby improving product quality. google.com Future work will likely focus on refining these methods, possibly integrating microfluidics or advanced templating techniques to produce crystals with precisely defined characteristics for specific catalytic or electronic applications.
Table 1: Comparison of Synthetic Methods for Nickel-Based Nanomaterials from NiCl₂ Precursors
| Method | Description | Key Parameters | Resulting Material | Reference(s) |
|---|---|---|---|---|
| Solvothermal | One-pot synthesis in a solvent under elevated temperature and pressure. | Reaction temperature, pH, reactant concentration, time. | Highly stable nickel nanoparticles (NiNPs). | researchgate.net |
| Chemical Reduction | Reduction of Ni²⁺ ions in an aqueous solution using a chemical reductant. | pH, reducing agent (e.g., hydrazine hydrate), capping agent. | Nickel or nickel hydroxide nanoparticles (7-14 nm). | wiley.com |
| Sonochemistry | Use of ultrasound to induce chemical reactions and materials synthesis. | Ultrasound frequency, precursor concentration. | Nanocrystalline nickel oxide powder (~20 nm). | chesci.com |
Exploration of New Catalytic Transformations in Sustainable Chemistry
Nickel's low cost and unique reactivity make it a highly attractive alternative to precious metal catalysts like palladium. scispace.com Nickel dichloride hydrates serve as convenient, air-stable precatalysts for a variety of transformations crucial to sustainable chemistry, which aims to reduce waste, minimize energy consumption, and use renewable feedstocks. researchgate.net
A major focus of current research is the use of nickel catalysts in green solvents. For instance, nickel-catalyzed Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds, have been successfully performed in environmentally benign solvents like 2-methyl-tetrahydrofuran (2-Me-THF) and tert-amyl alcohol. nih.govacs.orgresearchgate.net These methods employ commercially available and air-stable precatalysts derived from nickel chloride, such as NiCl₂(PCy₃)₂. nih.govacs.orgresearchgate.net Similarly, nickel-catalyzed amination reactions for forming carbon-nitrogen bonds have been developed using the green solvent 2-Me-THF with NiCl₂(DME) as the precatalyst. scispace.com
The utility of these protocols is highlighted by their broad substrate scope, tolerance of various functional groups (including heterocycles common in pharmaceuticals), and scalability for industrial production with low catalyst loadings. scispace.comnih.gov Future research will continue to expand the repertoire of nickel-catalyzed reactions in green solvents, focusing on challenging transformations like C-O bond activation in phenol (B47542) derivatives for Stille cross-coupling and the use of novel, readily available alkylating reagents like primary amines in reductive cross-couplings. montana.edud-nb.info
Table 2: Examples of NiCl₂-Derived Catalysis in Green Solvents
| Reaction Type | Precatalyst | Green Solvent | Key Features | Reference(s) |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | NiCl₂(PCy₃)₂ | 2-Me-THF, t-amyl alcohol | Broad scope, tolerant of heterocycles, scalable. | nih.govacs.orgresearchgate.net |
| Amination | NiCl₂(DME) | 2-Me-THF | Couples aryl chlorides and sulfamates, scalable. | scispace.com |
| Stille Coupling | NiCl₂(PPh₃)₂ | Not specified | Enables use of phenol derivatives via C-O activation. | montana.edu |
Advanced Materials for Energy, Environmental Remediation, and Industrial Applications
Nickel dichloride trihydrate is a key ingredient in the development of advanced materials for pressing global challenges in energy and the environment.
In energy storage , nickel chloride is a fundamental component of sodium-nickel chloride (Na-NiCl₂) batteries, also known as ZEBRA batteries. acs.orgeuropa.eu These high-temperature batteries are noted for their high energy density, safety, and use of abundant raw materials, making them suitable for large-scale grid storage. acs.orgeuropa.eu Research is actively focused on improving their performance, particularly power density and cycle life. One promising approach involves fabricating novel 3D cathode structures, such as nickel-carbon composite nanofiber networks. acs.org Another innovative strategy is the low-temperature synthesis of copper-doped nickel chloride, which serves as a cathode material with significantly enhanced energy and power density. wiley.com This method lowers the required dehydration temperature from 600 °C to 400 °C, making the process more energy-efficient. wiley.com
For environmental remediation , nickel-based materials are being investigated for treating industrial wastewater. A novel hydrate-based method has shown great potential for removing nickel chloride from contaminated water. researchgate.net In this process, the formation of methane (B114726) (CH₄) hydrate effectively separates the salt from the water, with studies demonstrating a removal efficiency of up to 89.5% after a flushing step. researchgate.netresearchgate.net Molecular dynamics simulations have confirmed that nickel chloride ions are repelled from the forming methane hydrate structure. researchgate.net
In more traditional industrial applications , nickel chloride continues to be vital for electroplating, where it is used to deposit protective and decorative nickel coatings on other metals. chemimpex.com It also serves as a precursor in the synthesis of other nickel compounds used as pigments and catalysts. chemimpex.com
Computational Chemistry-Driven Discovery and Design of Nickel-Based Systems
Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of nickel-based systems. smu.ca By using methods like Density Functional Theory (DFT), researchers can gain deep insights into reaction mechanisms, predict material properties, and rationally design new catalysts and materials, saving significant experimental time and resources.
Computational studies have been instrumental in understanding the fundamental behavior of nickel chloride in solution. Ab initio calculations have been used to examine the geometries, energies, and vibrational frequencies of nickel(II) complexes with water and chloride ions, revealing the stability of different isomers like cis- and trans-[Ni(Cl)₂(H₂O)₄]. smu.cauniversepg.com
In catalysis, DFT calculations are used to elucidate complex reaction pathways. For example, studies on nickel-catalyzed reductive cross-couplings have mapped out the catalytic cycle, while investigations into desymmetrizing cyclization reactions have explained the origin of enantioselectivity. d-nb.infopku.edu.cn These computational models help identify the rate-determining steps and the key intermediates, providing crucial guidelines for ligand design and reaction optimization. pku.edu.cn Other DFT investigations have provided insight into the hydroamination of olefins and the role of water or amine-assisted proton shuttles in the mechanism. montana.edu
Looking forward, computational chemistry is being applied to design catalysts for major energy challenges, such as water splitting. acs.org By modeling the electronic structure and catalytic cycles of novel nickel complexes, researchers can fine-tune ligand properties to optimize performance for hydrogen production. The integration of machine learning with computational chemistry is expected to further accelerate the discovery of new, highly efficient nickel-based systems for a sustainable future. researchgate.net
Table 3: Applications of Computational Chemistry in Nickel Dichloride Research
| Research Area | Computational Method | Key Insights | Reference(s) |
|---|---|---|---|
| Aqueous Speciation | DFT, Ab initio (MP2, B3LYP) | Stability and structure of Ni(II)-water-chloride complexes. | smu.cauniversepg.com |
| Catalytic Mechanisms | DFT | Elucidation of reaction pathways, stereoselectivity, and intermediates in cross-coupling and cyclization reactions. | d-nb.infopku.edu.cn |
| Catalyst Design | DFT, QTAIM | Tuning catalyst efficiency for water splitting by modifying ligand electronic properties. | acs.org |
| Environmental Science | Molecular Dynamics | Simulation of nickel chloride ion exclusion during methane hydrate formation for water purification. | researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
